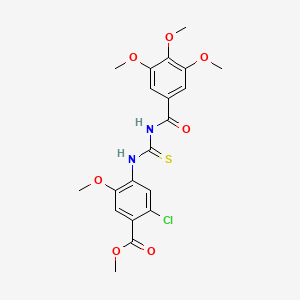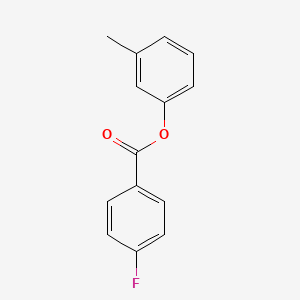![molecular formula C34H44N2O4 B11704634 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is a complex organic compound with a unique structure that includes a benzyl group, a nitrophenyl group, and a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the benzyl and nitrophenyl groups. The final step involves the addition of the octanoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential pharmacological properties could be explored for developing new drugs.
Industry: The compound may have applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one involves its interaction with specific molecular targets. The benzyl and nitrophenyl groups can bind to receptors or enzymes, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by interacting with ion channels or other cellular components.
類似化合物との比較
Similar Compounds
1-Benzyl-1-methyl-3-(4-nitrophenyl)urea: This compound shares the benzyl and nitrophenyl groups but has a different core structure.
1-Benzyl-3-(4-nitrophenyl)urea: Similar in structure but lacks the dihydropyridine ring.
1-Benzyl-1-ethyl-3-(4-nitrophenyl)urea: Another related compound with slight variations in the alkyl groups.
Uniqueness
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is unique due to its combination of functional groups and the presence of the dihydropyridine ring
特性
分子式 |
C34H44N2O4 |
|---|---|
分子量 |
544.7 g/mol |
IUPAC名 |
1-[1-benzyl-4-(2-nitrophenyl)-5-octanoyl-4H-pyridin-3-yl]octan-1-one |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-14-22-32(37)29-25-35(24-27-18-12-11-13-19-27)26-30(33(38)23-15-10-8-6-4-2)34(29)28-20-16-17-21-31(28)36(39)40/h11-13,16-21,25-26,34H,3-10,14-15,22-24H2,1-2H3 |
InChIキー |
ZDXGUANOBCXFSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C1=CN(C=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)CCCCCCC)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11704569.png)
![2-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704574.png)

![4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11704581.png)





![3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704612.png)


![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704628.png)
